10-Methyl-12-(2-methylquinolin-8-yl)oxy-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene 10-Methyl-12-(2-methylquinolin-8-yl)oxy-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene
Brand Name: Vulcanchem
CAS No.: 315697-11-1
VCID: VC0382591
InChI: InChI=1S/C20H17N3OS/c1-11-9-10-13-5-3-7-15(18(13)21-11)24-19-17-14-6-4-8-16(14)25-20(17)23-12(2)22-19/h3,5,7,9-10H,4,6,8H2,1-2H3
SMILES: CC1=NC2=C(C=CC=C2OC3=C4C5=C(CCC5)SC4=NC(=N3)C)C=C1
Molecular Formula: C20H17N3OS
Molecular Weight: 347.4g/mol

10-Methyl-12-(2-methylquinolin-8-yl)oxy-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene

CAS No.: 315697-11-1

Main Products

VCID: VC0382591

Molecular Formula: C20H17N3OS

Molecular Weight: 347.4g/mol

10-Methyl-12-(2-methylquinolin-8-yl)oxy-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene - 315697-11-1

CAS No. 315697-11-1
Product Name 10-Methyl-12-(2-methylquinolin-8-yl)oxy-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene
Molecular Formula C20H17N3OS
Molecular Weight 347.4g/mol
IUPAC Name 10-methyl-12-(2-methylquinolin-8-yl)oxy-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene
Standard InChI InChI=1S/C20H17N3OS/c1-11-9-10-13-5-3-7-15(18(13)21-11)24-19-17-14-6-4-8-16(14)25-20(17)23-12(2)22-19/h3,5,7,9-10H,4,6,8H2,1-2H3
Standard InChIKey UPCDHPKIJGRPCC-UHFFFAOYSA-N
SMILES CC1=NC2=C(C=CC=C2OC3=C4C5=C(CCC5)SC4=NC(=N3)C)C=C1
Canonical SMILES CC1=NC2=C(C=CC=C2OC3=C4C5=C(CCC5)SC4=NC(=N3)C)C=C1
PubChem Compound 675365
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator